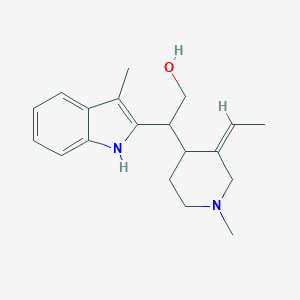
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and neurological disorders.
作用機序
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- acts as a synthetic cannabinoid receptor agonist. The compound binds to the cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, and other physiological processes. The activation of these receptors by the compound leads to the release of neurotransmitters, which can help to alleviate pain and inflammation.
生化学的および生理学的効果
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been shown to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of using 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- in lab experiments is its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which can be useful in the study of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the compound's effects on other physiological processes, such as immune function and metabolism. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in human studies.
合成法
The synthesis of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- involves several steps. The first step involves the synthesis of 1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-ethylidene-1-methyl-4-piperidone to form the intermediate product. The intermediate product is then reduced to form the final product, 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-.
科学的研究の応用
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been extensively studied for its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and neuropathic pain.
特性
CAS番号 |
1850-29-9 |
|---|---|
製品名 |
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
2-[(3Z)-3-ethylidene-1-methylpiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C19H26N2O/c1-4-14-11-21(3)10-9-16(14)17(12-22)19-13(2)15-7-5-6-8-18(15)20-19/h4-8,16-17,20,22H,9-12H2,1-3H3/b14-4+ |
InChIキー |
DPTDKANPGYZAND-LNKIKWGQSA-N |
異性体SMILES |
C/C=C/1\CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
SMILES |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
正規SMILES |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
同義語 |
β-(3-Ethylidene-1-methyl-4-piperidyl)-3-methyl-1H-indole-2-ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



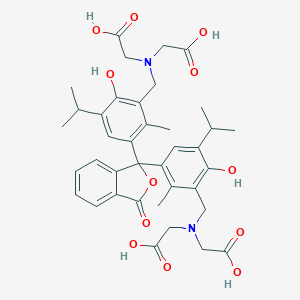

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

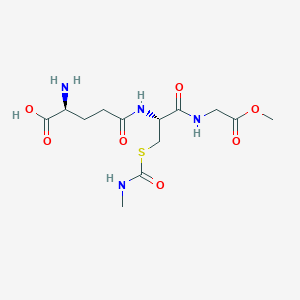


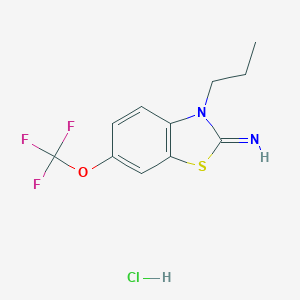
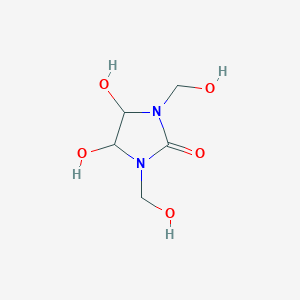
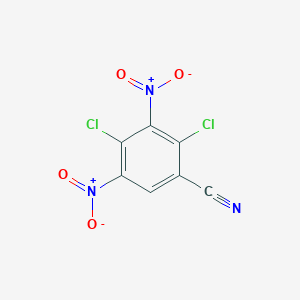
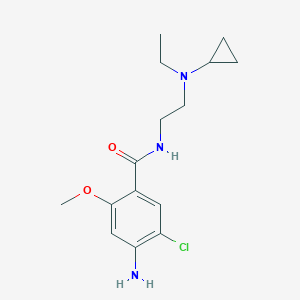
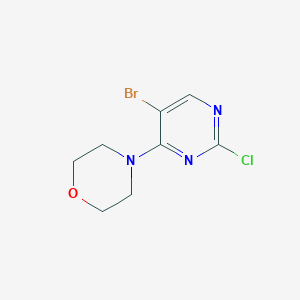
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
